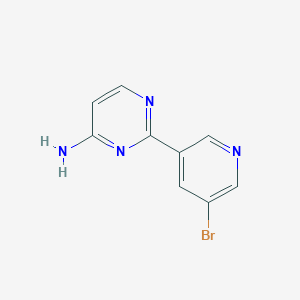
2-(5-Bromopyridin-3-YL)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromopyridin-3-YL)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and amino groups in its structure makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine typically involves the reaction of 5-bromo-3-pyridinecarboxaldehyde with guanidine under basic conditions. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromopyridin-3-YL)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions such as Suzuki coupling or nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Nucleophilic Substitution: Involves nucleophiles like amines or thiols in the presence of a base.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Pyrimidines: Through Suzuki coupling or nucleophilic substitution.
N-oxides: Through oxidation reactions.
Dehalogenated Products: Through reduction reactions.
Applications De Recherche Scientifique
2-(5-Bromopyridin-3-YL)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Material Science:
Mécanisme D'action
The mechanism of action of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine largely depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes such as kinases. The bromine and amino groups facilitate binding to the active site of the enzyme, thereby blocking its activity. The compound can interact with various molecular targets and pathways, including signal transduction pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromopyridine: Shares the bromopyridine moiety but lacks the pyrimidine ring.
4-Amino-2-bromopyridine: Similar structure but with different positioning of the amino and bromine groups.
2-(Pyridin-2-yl)pyrimidin-4-amine: Lacks the bromine atom but has a similar pyridine-pyrimidine structure.
Uniqueness
2-(5-Bromopyridin-3-YL)pyrimidin-4-amine is unique due to the combination of bromine and amino groups on a pyridine-pyrimidine scaffold. This unique structure allows for diverse chemical modifications and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H7BrN4 |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
2-(5-bromopyridin-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H7BrN4/c10-7-3-6(4-12-5-7)9-13-2-1-8(11)14-9/h1-5H,(H2,11,13,14) |
Clé InChI |
VDDLGMPOJZVHTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1N)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13223538.png)
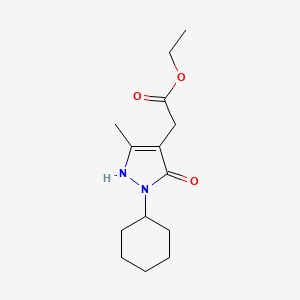
![2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13223563.png)
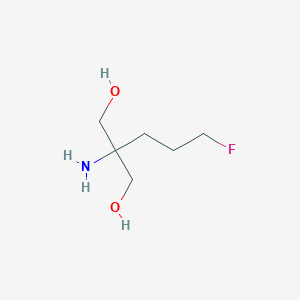
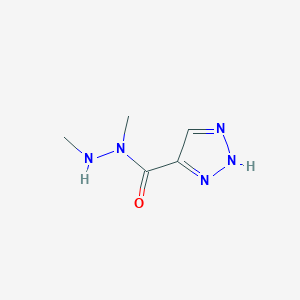
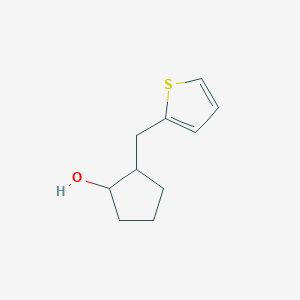
![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13223593.png)
![Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate](/img/structure/B13223599.png)
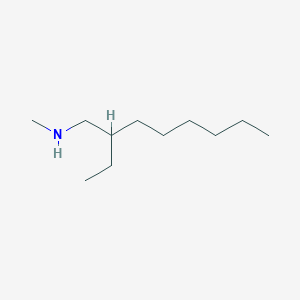
![1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13223612.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13223614.png)

![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223622.png)
![N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine](/img/structure/B13223630.png)
